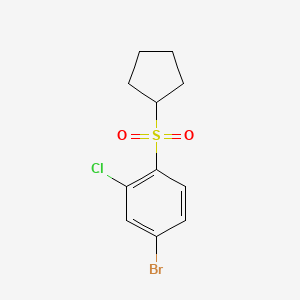
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of bromine, chlorine, and a cyclopentylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzene to introduce the bromine atom at the desired position. This is followed by the sulfonylation reaction, where a cyclopentylsulfonyl group is introduced using cyclopentylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: Researchers may use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene: This compound has a similar structure but with a cyclopentyloxy group instead of a cyclopentylsulfonyl group.
4-Bromo-2-chloro-1-iodobenzene: This compound contains an iodine atom instead of the cyclopentylsulfonyl group.
Uniqueness
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12BrClO2S |
|---|---|
Molecular Weight |
323.63 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H12BrClO2S/c12-8-5-6-11(10(13)7-8)16(14,15)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
XBPPEJSFZHAHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















